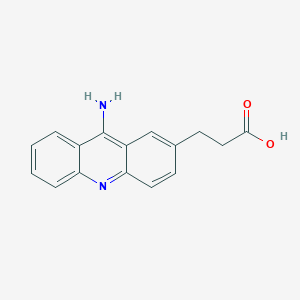

9-Aminoacridine-2-propanoic acid

Description

Historical Context and Evolution of Acridine (B1665455) Scaffolds in Chemical Biology

The journey of acridine derivatives in science began in the 19th century when they were initially utilized as dyes and pigments. rsc.org Their planar, tricyclic structure was soon recognized for its potential beyond coloration, leading to investigations into their biological properties. nih.gov A pivotal moment in the history of acridines was the discovery of the antimalarial activity of quinacrine (B1676205) in 1933, a 9-aminoacridine (B1665356) derivative. nih.gov This marked the beginning of extensive research into the medicinal applications of this chemical family. nih.gov

Over the decades, the acridine scaffold has proven to be a versatile platform for the development of a wide range of biologically active compounds. rsc.orgnih.gov The ability of the planar acridine ring system to intercalate between the base pairs of DNA was a foundational discovery that explained its potent biological effects and established it as a key pharmacophore in the design of anticancer agents. nih.govfrontiersin.orgresearchgate.net This understanding spurred the synthesis of numerous derivatives with modified substituents to enhance efficacy, selectivity, and pharmacokinetic properties. researchgate.net

Overview of the Significance of 9-Aminoacridine Derivatives in Scientific Inquiry

The introduction of an amino group at the 9-position of the acridine core gives rise to the 9-aminoacridine class of compounds, which have demonstrated a particularly broad spectrum of biological activities. google.com These derivatives have been investigated for their potential as anticancer, antimalarial, antiviral, antibacterial, and antifungal agents. mdpi.comresearchgate.netnih.gov Furthermore, their applications extend to the study of neurodegenerative conditions like Alzheimer's disease, where they have been explored as inhibitors of cholinesterase enzymes. nih.gov

The mechanism of action for many 9-aminoacridine derivatives is attributed to their ability to intercalate into DNA, thereby inhibiting crucial cellular processes such as DNA replication and transcription. google.com Some derivatives also act as topoisomerase inhibitors, enzymes essential for managing DNA topology during replication and transcription. frontiersin.org The versatility of the 9-aminoacridine scaffold allows for chemical modifications that can fine-tune its biological activity, leading to the development of compounds with improved therapeutic profiles. mdpi.com For instance, amsacrine (B1665488), a 9-aminoacridine derivative, was one of the first synthetic topoisomerase II poisons to be approved for clinical use in the treatment of certain cancers. frontiersin.org

Rationale for Investigating 9-Aminoacridine-2-propanoic Acid as a Specific Derivative

The rationale for the specific investigation of this compound stems from the established biological potential of the 9-aminoacridine core and the strategic introduction of a propanoic acid moiety. The carboxyl group of the propanoic acid could potentially serve several purposes. It may enhance the water solubility of the compound, a desirable property for biological testing and potential therapeutic applications. Furthermore, the carboxylic acid group provides a reactive handle for further chemical modifications, such as conjugation to peptides, proteins, or other targeting molecules to create more specific therapeutic agents. researchgate.net The propanoic acid side chain could also influence the compound's interaction with biological targets, potentially leading to novel mechanisms of action or improved selectivity compared to existing 9-aminoacridine derivatives.

Current Research Landscape and Gaps Pertaining to this compound

A comprehensive review of the current scientific literature reveals a significant research gap concerning this compound. While extensive research has been conducted on a wide array of 9-aminoacridine derivatives, including those with various alkyl, aryl, and heterocyclic substituents, specific studies detailing the synthesis, characterization, and biological evaluation of this compound are notably scarce. This lack of available data presents both a challenge and an opportunity. The absence of information underscores the novelty of this particular derivative and highlights the need for foundational research to explore its chemical and biological properties. Future investigations are warranted to synthesize and characterize this compound, followed by systematic screening for a range of biological activities to determine its potential utility in areas where other 9-aminoacridine derivatives have shown promise.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-(9-aminoacridin-2-yl)propanoic acid |

InChI |

InChI=1S/C16H14N2O2/c17-16-11-3-1-2-4-13(11)18-14-7-5-10(9-12(14)16)6-8-15(19)20/h1-5,7,9H,6,8H2,(H2,17,18)(H,19,20) |

InChI Key |

FCMRXGNTHSDIKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)CCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization Strategies

Established Synthetic Pathways for the 9-Aminoacridine (B1665356) Core

The formation of the foundational 9-aminoacridine structure can be achieved through several reliable synthetic routes.

Modified Ullmann-Jourdan Reaction Protocols

A common approach to synthesizing the acridine (B1665455) framework is through the Ullmann condensation. This method typically involves the reaction of an anthranilic acid derivative with a substituted aniline (B41778). nih.govacs.org For instance, aryl carboxylic acids can be obtained under Ullmann reaction conditions from commercial aryl chlorides and arylamines. nih.govacs.org Subsequent cyclization of these intermediates with phosphorus oxychloride yields the corresponding acridine structures. nih.govacs.org While effective, this method can sometimes be hindered by the availability of starting materials. nih.gov A novel modification to this approach utilizes triflates of salicylic (B10762653) acid derivatives, which are more readily available in various substitution patterns, to couple with anilines. nih.gov

Nucleophilic Aromatic Substitution Approaches at the C9 Position

Nucleophilic aromatic substitution (SNAr) is a key method for introducing the amino group at the C9 position of the acridine ring. google.comiucc.ac.il This reaction typically requires a good leaving group at the C9 position, most commonly a chlorine atom, and an electron-deficient aromatic system to facilitate nucleophilic attack. libretexts.org The presence of electron-withdrawing groups on the acridine ring can enhance its reactivity towards nucleophiles. libretexts.org

The synthesis of the 9-chloroacridine (B74977) precursor is often achieved by treating acridone (B373769) or N-phenylanthranilic acid with reagents like phosphorus oxychloride or phosphorus pentachloride. orgsyn.org Once formed, the 9-chloroacridine can react with various amines to yield the corresponding 9-aminoacridine derivatives. nih.govacs.orgnih.gov In some cases, direct treatment of 9-chloroacridines with diamines may result in low product yield. To overcome this, a two-step process involving the conversion of 9-chloroacridine to a more reactive 9-phenoxyacridine (B3049667) intermediate can be employed. nih.gov

Highly efficient one-pot syntheses using SNAr reactions have been developed, allowing for the rapid production of novel 9-(pyridylamino)acridines and 9-(pyrimidinylamino)acridines. iucc.ac.il These reactions are often carried out in the presence of a base, such as cesium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com

Reductive Amination Syntheses

Reductive amination offers a versatile and widely used one-pot method for synthesizing N-substituted 9-aminoacridines. google.comwikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of 9-aminoacridine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

This method is advantageous due to its mild reaction conditions and the commercial availability of a wide range of aldehydes and ketones, allowing for significant structural diversity in the final products. google.com Suitable reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and borane-dimethylsulfide complex. nih.govgoogle.com For example, reacting 9-aminoacridine with various aldehydes in the presence of sodium cyanoborohydride in a weakly acidic medium can produce N-alkylated derivatives in good yields. google.com

Synthesis of 9-Aminoacridine-2-propanoic Acid and Related Amino Acid Conjugates

The conjugation of amino acids to the 9-aminoacridine scaffold can be accomplished through direct linkage or by employing solid-phase synthesis techniques.

Direct Amination Techniques for Acridine-Amino Acid Linkage

Direct amination techniques can be employed to form a covalent bond between the acridine core and an amino acid. One approach involves the use of acridine photocatalysis in a tricomponent reaction. nih.govrsc.org This method allows for the direct decarboxylative construction of α-branched amines from carboxylic acids, aldehydes, and aromatic amines. nih.govrsc.org

Another direct method involves the activation of a carboxylic acid on the acridine moiety, such as acridine-9-N-acetic acid, to form a reactive intermediate like an N-hydroxysuccinimide ester. rsc.org This activated ester can then react with the amino group of an amino acid to form a stable amide bond. rsc.org This method has been shown to be efficient for labeling amino acids for analytical purposes. rsc.org

Solid-Phase Synthesis Methodologies for Conjugate Formation

Solid-phase synthesis (SPS) is a powerful technique for the systematic construction of peptide and amino acid conjugates of 9-aminoacridine. google.comnih.gov This method involves attaching the C-terminal amino acid to a solid support, typically a resin, and then sequentially adding subsequent amino acids or the acridine moiety. youtube.com

Multi-step Organic Synthesis for Structural Elaboration

The synthesis of this compound and its derivatives is a multi-step process that often begins with the construction of the core acridine ring system. A common and versatile approach is the Ullmann acridine synthesis. scribd.com This method typically involves the condensation of an appropriately substituted N-arylanthranilic acid, which can be prepared through the Ullmann condensation of an aniline derivative with a substituted 2-halobenzoic acid. wikipedia.org

For the specific case of this compound, a plausible synthetic route would commence with the coupling of a 4-aminobenzoic acid derivative with a substituted 2-chlorobenzoic acid carrying a precursor to the propanoic acid side chain. The resulting N-arylanthranilic acid would then undergo cyclization, often facilitated by a dehydrating agent like polyphosphoric acid, to form the corresponding acridone. The acridone is a key intermediate that can be converted to the 9-chloroacridine derivative by treatment with a chlorinating agent such as phosphorus oxychloride. orgsyn.org Finally, amination at the 9-position, typically by reaction with ammonium (B1175870) carbonate in phenol, yields the 9-aminoacridine core. orgsyn.org The propanoic acid side chain would either be present from the start or introduced via further functionalization of a suitable precursor group.

A parallel synthetic strategy has also been developed for creating libraries of 9-aminoacridine derivatives. nih.gov This approach utilizes substituted salicylic acid derivatives that are coupled with anilines to generate the acridine core, offering a modular way to introduce diversity into the final products. nih.gov While not explicitly detailing the synthesis of this compound, these established multi-step sequences provide a clear framework for its potential laboratory preparation.

Strategies for Tailored Functionalization of this compound

To explore the full potential of this compound, various functionalization strategies are employed to modify its structure and, consequently, its chemical and biological properties.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the acridine ring can be modulated by the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). This is a key strategy for fine-tuning the molecule's characteristics. A patented method describes the synthesis of N-substituted 9-aminoacridine derivatives that incorporate various EWGs and EDGs. google.com

Examples of electron-withdrawing groups that can be introduced include nitro (-NO2), cyano (-CN), and carboxyl (-COOH) groups. These groups generally decrease the electron density of the aromatic system. Conversely, electron-donating groups such as hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) groups increase the electron density. google.com The introduction of these functional groups can be achieved through various synthetic transformations, including nucleophilic aromatic substitution on a suitably activated acridine precursor. google.com The presence of these groups can significantly influence the molecule's ability to interact with biological targets.

Metal Complexation Strategies (e.g., Palladium(II) and Platinum(II) Complexes)

The 9-aminoacridine scaffold is known to form stable complexes with transition metals, particularly with palladium(II) and platinum(II). Research has demonstrated the synthesis and characterization of several such complexes. acs.orgnih.gov In these complexes, the 9-aminoacridine ligand can coordinate to the metal center in different ways. For instance, in some palladium(II) and platinum(II) complexes, the 9-aminoacridine binds through the exocyclic amino group and a ring nitrogen atom. nih.gov

The synthesis of these complexes typically involves the reaction of a suitable palladium(II) or platinum(II) precursor, such as [PdCl2(PPh3)2] or [PtCl2(DMSO)2], with the 9-aminoacridine derivative in an appropriate solvent. nih.gov The resulting complexes often exhibit interesting properties, including luminescence and the ability to interact with DNA. acs.orgnih.gov The study of these metal complexes provides insights into the coordination chemistry of 9-aminoacridine derivatives and their potential applications. A study on a platinum(II) complex with 9-aminoacridine showed that while there was no covalent interaction with oligonucleotides, fluorimetric data confirmed a π-π stacking interaction with double-stranded DNA. rsc.org

Radioisotopic Labeling and Radioiodination Procedures

For in vitro and in vivo studies, radioisotopic labeling of 9-aminoacridine derivatives is a crucial technique. Radioiodination, in particular, has been explored for these compounds. A study details the synthesis and radioiodination of 9-aminoacridine derivatives for potential use in radionuclide therapy. epa.gov

The procedure often involves the preparation of a non-radioactive precursor that can be readily labeled with a radioisotope of iodine, such as Iodine-125. A common strategy is to synthesize a stannylated derivative of the 9-aminoacridine compound. This is typically achieved through a palladium-catalyzed reaction of an iodo-substituted precursor with a tin reagent. epa.gov The resulting stannylated compound can then be radioiodinated in high yield using an oxidizing agent like chloramine-T. epa.gov Another approach involves the direct radioiodination of a phenolic precursor. epa.gov These labeling methods enable the tracking and imaging of the distribution and biological interactions of 9-aminoacridine derivatives.

Molecular Interactions and Mechanistic Elucidation Studies

Nucleic Acid Interaction Mechanisms

The planar aromatic structure of the acridine (B1665455) ring is a key determinant of its ability to interact with nucleic acids, forming the basis for its biological effects. These interactions are multifaceted, ranging from direct insertion between base pairs to the modulation of complex DNA and RNA structures.

The primary mechanism by which 9-aminoacridine (B1665356) and its derivatives interact with DNA is through intercalation, a process where the planar acridine ring inserts itself between the base pairs of the DNA double helix. wikipedia.org This insertion is facilitated by the aromatic and planar nature of the acridine moiety, allowing it to fit within the hydrophobic environment between stacked base pairs. wikipedia.org The process typically begins with an electrostatic attraction between the cationic intercalator and the anionic phosphate (B84403) backbone of DNA. wikipedia.org Following this initial association, the ligand can then slide into an intercalation site that transiently opens due to thermal fluctuations. wikipedia.org

Studies have shown that derivatives of 9-aminoacridine can exhibit a degree of sequence specificity in their binding. For instance, certain 9-aminoacridine-4-carboxamide (B19687) derivatives demonstrate a preference for binding to GC-rich regions of DNA. nih.gov This specificity is thought to be influenced by the side chains attached to the acridine ring, which can form specific hydrogen bonds with the functional groups of the DNA bases. A proposed model for some derivatives suggests that the acridine chromophore intercalates from the minor groove, with a bifurcated hydrogen bond forming between the O2 oxygen of a cytosine base and the NH groups of the carboxamide and terminal amino functions of the drug's side chain. nih.gov This specific interaction contributes to a more stable, long-lived bound state. nih.gov

Complexes of platinum with 9-aminoacridine have also been developed to combine the intercalating properties of the acridine with the covalent binding of platinum. nih.govnih.gov These complexes have shown an altered DNA sequence specificity compared to traditional platinum-based drugs, with an enhanced preference for GA dinucleotides and a reduced preference for runs of guanine (B1146940) bases. nih.gov

Table 1: DNA Intercalation Properties of Acridine Derivatives

| Compound/Complex | Binding Modality | Sequence Specificity | Key Findings | Reference |

|---|---|---|---|---|

| 9-Aminoacridine | Intercalation | General, with some preference for GC-rich regions | Inserts between DNA base pairs, causing structural distortion. | wikipedia.orgnih.gov |

| 9-Aminoacridine-4-carboxamide Derivatives | Intercalation with side-chain interactions | Enhanced for GC-rich sequences | Side chain forms specific hydrogen bonds, leading to a more stable complex. | nih.gov |

| 9-Aminoacridine-Platinum Complexes | Intercalation and Covalent Binding | Enhanced for GA dinucleotides | Combines intercalation with platinum's covalent binding, altering sequence specificity. | nih.gov |

| 9-Aminoacridine conjugated Cu(II)-tacn complexes | Intercalation | Unspecific binding | The acridine moiety intercalated when the Cu(II)-tacn complex was conjugated. | researchgate.net |

Beyond simple intercalation, 9-aminoacridine and its derivatives can influence the dynamic equilibrium between different DNA conformations. Research has demonstrated that 9-aminoacridine binds strongly to the canonical right-handed B-DNA form and can affect its transition to other secondary structures. nih.gov Specifically, it has been observed to decrease the rate of transition from B-DNA to the left-handed Z-DNA form. nih.gov Furthermore, it can convert poly(dG-m5dC), which can adopt a Z-DNA conformation, back to the right-handed B-DNA form. nih.gov This modulation of DNA structure highlights the ability of these compounds to influence the structural landscape of the genome.

A direct consequence of intercalation is the unwinding of the DNA double helix at the site of insertion to accommodate the intercalating molecule. Quantitative studies have been performed to measure the unwinding angle induced by various acridine derivatives. For 9-aminoacridine, the unwinding angle has been determined to be approximately 17 degrees, a value that remains relatively constant across different ionic strengths. nih.gov This is comparable to the unwinding angle of other well-known intercalators like quinacrine (B1676205). nih.gov The unwinding of the DNA helix is a critical aspect of the structural distortion caused by these compounds and is directly linked to their interference with DNA-dependent processes.

In addition to the canonical double helix, DNA can form non-canonical secondary structures such as G-quadruplexes, which are found in guanine-rich regions of the genome, including telomeres and gene promoter regions. nih.gov While direct studies on 9-Aminoacridine-2-propanoic acid's interaction with G-quadruplexes are limited, the broader class of acridines has been investigated for such interactions. The planar aromatic surface of acridines makes them potential candidates for binding to the flat G-tetrads that form the core of the G-quadruplex structure. This binding can stabilize the G-quadruplex conformation, which in turn can modulate gene expression or interfere with telomere maintenance.

The structural distortions induced by the intercalation of 9-aminoacridine derivatives have significant consequences for DNA replication. Studies have shown that 9-aminoacridine can inhibit the incorporation of deoxynucleoside triphosphates (dNTPs) into DNA by DNA polymerase. nih.gov This inhibition occurs through multiple mechanisms. At lower concentrations (below 10 microM), the inhibition is primarily due to the interaction of 9-aminoacridine with the DNA template, leading to a destabilization of the DNA growing point. nih.gov This destabilization can paradoxically stimulate the 3'-5' exonuclease activity of some DNA polymerases, leading to the removal of correctly paired bases. nih.gov At higher concentrations (above 10 microM), 9-aminoacridine can directly interact with and inhibit the DNA polymerase enzyme itself. nih.gov This dual mechanism of action underscores the potent inhibitory effect of these compounds on DNA replication.

Table 2: Effects of 9-Aminoacridine on DNA Replication

| Concentration Range | Primary Target | Mechanism of Inhibition | Consequence | Reference |

|---|---|---|---|---|

| < 10 µM | DNA Template | Destabilization of the DNA growing point. | Inhibition of dNTP incorporation; stimulation of exonuclease activity. | nih.gov |

| > 10 µM | DNA Polymerase | Direct interaction with the enzyme. | Overall inhibition of dNTP incorporation. | nih.gov |

While the interaction with DNA is a well-established mechanism, recent research has highlighted that 9-aminoacridine also targets RNA, particularly ribosomal RNA (rRNA), leading to the inhibition of ribosome biogenesis. nih.govresearchgate.netnih.gov Ribosome biogenesis is a fundamental process for cell growth and proliferation, involving the transcription of rRNA precursors (pre-rRNA) and their subsequent processing and assembly into mature ribosomes. rowan.edu

Studies have demonstrated that 9-aminoacridine inhibits both the transcription of pre-rRNA and the processing of already synthesized precursors. nih.govresearchgate.netnih.gov A fluorescent intercalator displacement assay confirmed that 9-aminoacridine can bind to RNA in vitro, and this interaction is likely responsible for its inhibitory effect on the post-transcriptional maturation of pre-rRNA. nih.govresearchgate.net By disrupting multiple steps in the ribosome production line, 9-aminoacridine effectively shuts down the cell's ability to produce new ribosomes, a critical blow to rapidly proliferating cells. nih.govresearchgate.netrowan.edu

Protein and Enzyme Recognition and Inhibition Profiles

The 9-aminoacridine scaffold serves as a basis for compounds that interact with several key biological macromolecules. These interactions are fundamental to their observed biological effects.

DNA Topoisomerase II Inhibition Mechanisms

Derivatives of 9-aminoacridine are recognized as potent inhibitors of DNA topoisomerase II, an essential enzyme in managing DNA topology during replication and transcription. The primary mechanism of action involves the stabilization of the topoisomerase II-DNA cleavage complex. nih.govcapes.gov.br Amsacrine (B1665488), a well-studied 9-aminoacridine derivative, exemplifies this mechanism; it enhances topoisomerase II-mediated DNA breakage by inhibiting the enzyme's ability to religate the cleaved DNA strands. nih.gov This action effectively poisons the enzyme, locking it onto the DNA. youtube.com This process leads to the accumulation of protein-linked DNA strand breaks, which can trigger cell cycle arrest and ultimately apoptosis. researchgate.netfrontiersin.org Studies on various 9-acridinyl amino acid derivatives have demonstrated an inhibitory potential towards topoisomerase II that is comparable to that of amsacrine. rsc.org The intercalative properties of the acridine ring into the DNA are also a contributing factor to this inhibitory activity. researchgate.netrsc.org

Direct Interaction and Downregulation of FoxP3 Protein

Specific analogs of 9-aminoacridine have been identified as selective downregulators of Forkhead box protein P3 (FoxP3), a key transcription factor for the development and function of regulatory T cells (Tregs). nih.govnih.gov The mechanism involves direct binding to the FoxP3 protein, which in turn interferes with its DNA-binding activity. nih.gov This disruption inhibits FoxP3-dependent gene regulation, leading to a significant reduction in the expression of downstream targets such as STAT3 and CTLA4. nih.gov

Surface plasmon resonance (SPR) analysis has confirmed the direct, concentration-dependent binding of these acridine compounds to the FoxP3 protein. nih.gov This direct interaction is correlated with the observed cellular effects. For example, the compound designated as MP4 demonstrated remarkable inhibition of FoxP3-DNA binding with a half-maximal inhibitory concentration (IC50) of 0.37 μM. nih.gov This highlights a targeted mechanism for modulating Treg function through small-molecule intervention.

Table 1: Inhibitory Activity of 9-Aminoacridine Analogs on FoxP3-DNA Binding

| Compound | IC50 (μM) |

|---|---|

| QDD | 2 |

| MP4 | 0.37 |

Data sourced from an AlphaScreen-based assay measuring the inhibition of FoxP3-DNA interaction. nih.gov

Inhibition of Phosphodiesterase-4 (PDE-4) and p38 Mitogen-Activated Protein Kinases (MAPK)

Based on the available research, there is no specific information detailing the inhibitory activity of this compound or its direct analogs against Phosphodiesterase-4 (PDE-4) or p38 Mitogen-Activated Protein Kinases (MAPK).

Binding Interactions with Serum Albumin Proteins (e.g., Human Serum Albumin)

Specific studies detailing the binding interactions, kinetics, or affinity of this compound with serum albumin proteins such as Human Serum Albumin (HSA) were not identified in the reviewed literature.

Cellular and Subcellular Mechanistic Investigations (in vitro Models)

In vitro studies using various cell models have provided deeper insight into the cellular and subcellular effects of 9-aminoacridine compounds. A prominent mechanism identified is the potent inhibition of ribosome biogenesis. nih.govnih.gov This occurs through a dual-action pathway: the compounds inhibit the transcription of ribosomal RNA precursors (pre-rRNA) by RNA Polymerase I and also disrupt the processing of already synthesized pre-rRNAs into mature 18S, 5.8S, and 28S rRNAs. nih.govnih.gov This rapid cessation of ribosome production is a critical blow to cell growth and proliferation. nih.gov The ability of 9-aminoacridine to bind directly to RNA in vitro is thought to contribute to its interference with pre-rRNA processing. nih.govnih.gov

Furthermore, 9-aminoacridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Cell cycle analysis has revealed that these compounds can induce cell cycle arrest, with some derivatives causing a G2/M block, while others induce apoptosis independent of cell cycle regulation. frontiersin.orgrsc.org Other reported anticancer mechanisms include the modulation of key signaling pathways such as PI3K/AKT/mTOR and NF-κB. frontiersin.org

Table 2: In Vitro Cytotoxicity of 9-Aminoacridine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cell Type | CTC50 / IC50 |

|---|---|---|---|

| Compound 9 | HeLa | Cervical Cancer | 13.75 µg/mL |

| Compound 9 | A-549 | Lung Cancer | 18.75 µg/mL |

| Compound 9 | DLA | Dalton's Lymphoma Ascites | 337.5 µg/mL |

| Compound 7 | HeLa | Cervical Cancer | 31.25 µg/mL |

| Compound 7 | A-549 | Lung Cancer | 36.25 µg/mL |

| Compound 8 | A-549 | Lung Cancer | ~6 µM |

| Compound 9 | A-549 | Lung Cancer | ~6 µM |

Data compiled from MTT assays on various cancer cell lines. researchgate.netrsc.org

Beyond cancer cells, in vitro studies have shown that acridine derivatives can act as antivirulence agents. For instance, acridine-4-carboxylic acid was found to significantly inhibit biofilm formation, hyphal development, and cell aggregation in the pathogenic yeast Candida albicans. mdpi.com

Induction of Cell Cycle Arrest Phases

Currently, there is a lack of specific studies in the public domain detailing the induction of cell cycle arrest phases by this compound. Research on other acridine derivatives suggests that they can influence cell cycle progression; however, without direct experimental evidence, the specific effects of the 2-propanoic acid derivative on cell cycle checkpoints remain unelucidated.

Pathways and Molecular Triggers of Apoptosis Induction

The precise pathways and molecular triggers of apoptosis induced by this compound have not been extensively characterized in available research. However, studies on the parent compound, 9-aminoacridine, indicate that its derivatives can induce programmed cell death. google.com Apoptosis is generally orchestrated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.net Both pathways converge on the activation of a cascade of proteases called caspases. nih.govresearchgate.net

The intrinsic pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. researchgate.netnih.govnih.gov The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8. researchgate.netnih.gov Both initiator caspases, caspase-8 and caspase-9, can then activate executioner caspases, such as caspase-3 and -7, which carry out the dismantling of the cell. researchgate.netnih.govresearchgate.net While it is plausible that this compound could engage one or both of these pathways, specific experimental data is needed for confirmation.

Modulation of Key Signal Transduction Pathways (e.g., PI3K/AKT/mTOR, NF-κB, p53)

Research has shown that 9-aminoacridine-based drugs can exert their effects by targeting several critical signal transduction pathways that are often deregulated in cancer. nih.gov

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. nih.gov Studies on 9-aminoacridine (9-AA) have demonstrated that it can inhibit this pathway. nih.gov Treatment with 9-AA has been found to selectively downregulate the p110γ catalytic subunit of PI3K. nih.gov This, in turn, leads to the inhibition of the downstream pro-survival protein AKT and mTOR. nih.gov

NF-κB Pathway: The nuclear factor-kappaB (NF-κB) signaling pathway plays a significant role in inflammation, immunity, and cell survival. nih.gov In many cancers, the NF-κB pathway is constitutively active, which helps tumor cells evade apoptosis. google.com The parent compound 9-aminoacridine has been shown to suppress NF-κB activity. google.comnih.gov This suppression is a key part of its mechanism of action.

p53 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Activation of p53 can lead to cell cycle arrest or programmed cell death in response to cellular stress. Research indicates that 9-aminoacridine can induce the function of p53. google.comnih.gov Interestingly, this activation does not appear to be mediated by genotoxic stress but is linked to the suppression of the NF-κB pathway. google.com

The interplay between these pathways is complex. The inhibition of the PI3K/AKT/mTOR pathway by 9-aminoacridine derivatives can impact the p53 and NF-κB pathways, suggesting a multi-targeted approach to influencing cell fate. nih.gov

Table 1: Modulation of Key Signal Transduction Pathways by 9-Aminoacridine

| Pathway | Effect of 9-Aminoacridine | Key Molecular Targets | Reference |

| PI3K/AKT/mTOR | Inhibition | p110γ subunit of PI3K, AKT, mTOR | nih.gov |

| NF-κB | Suppression | NF-κB | google.comnih.gov |

| p53 | Activation/Induction | p53 | google.comnih.gov |

Disruption of Proton Motive Force in Bacterial Systems

There is no specific information available in the searched literature regarding the ability of this compound to disrupt the proton motive force (PMF) in bacterial systems. The bacterial PMF is an essential electrochemical gradient across the cell membrane that is vital for processes such as ATP synthesis and transport. nih.gov Various chemical agents can disrupt the PMF, leading to bacterial cell death. nih.govnih.gov While some acridine compounds have been investigated for their antimicrobial properties, the specific mechanism of action of this compound on the bacterial PMF has not been reported.

Characterization of Cellular Uptake and Intracellular Localization

The cellular uptake and intracellular localization of this compound have not been specifically detailed in the available scientific literature. For the parent compound, 9-aminoacridine, its planar aromatic structure allows it to intercalate into DNA, suggesting it must enter the cell and reach the nucleus. The specific transport mechanisms and the precise subcellular distribution for the 2-propanoic acid derivative would need to be determined through dedicated studies.

Spectroscopic and Photophysical Characterization

Electronic Absorption and Fluorescence Emission Spectroscopy of 9-Aminoacridine-2-propanoic Acid and Derivatives

The electronic absorption and fluorescence emission spectra of 9-aminoacridine (B1665356) and its derivatives are key to understanding their behavior in different environments. In an ethanol (B145695) solution, 9-aminoacridine (9-AA) displays absorption maxima at 425 nm, 402 nm, and 383 nm. sigmaaldrich.com When excited at 423 nm, it exhibits emission bands centered at 455 nm and 483 nm. sigmaaldrich.com The substitution on the 9-aminoacridine core can significantly influence these spectral properties. For instance, the introduction of a propanoic acid group at the 2-position, creating this compound, can alter the electronic distribution and, consequently, the absorption and emission characteristics. rsc.org

The environment also plays a crucial role. When 9-aminoacridine is associated with α-Zirconium phosphate (B84403) particles, its absorption spectrum broadens and centers around 400 nm, with shoulders at approximately 425 nm and 385 nm. sigmaaldrich.com The corresponding emission bands are observed at 462 nm and 485 nm when excited at 423 nm. sigmaaldrich.com This indicates that the interaction with surfaces can modify the electronic states of the molecule.

Furthermore, derivatives of 9-aminoacridine have been synthesized for various applications, including their use as fluorescent probes and potential anticancer agents. nih.govfrontiersin.org The spectral characteristics of these derivatives are often tailored by introducing specific functional groups to the acridine (B1665455) core or the amino side chain. google.com

Determination of Fluorescence Quantum Yields and Molar Absorption Coefficients

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), while the molar absorption coefficient (ε) measures the probability of a photon being absorbed at a specific wavelength. For this compound, a high fluorescence quantum yield of 0.95 ± 0.02 has been reported in water, using dimethyl POPOP as a reference. rsc.org This high quantum yield makes it a particularly bright fluorescent probe.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.95 ± 0.02 | Water (vs. dimethyl POPOP) | rsc.org |

| Fluorescence Lifetime (τ) | 17.0 ns | PBS (λex = 405nm) | rsc.org |

Analysis of pH-Dependent Photophysical Behavior and Tautomerization

The photophysical properties of 9-aminoacridine and its derivatives are often sensitive to the pH of the surrounding medium. This pH dependence is linked to the protonation state of the molecule, particularly the nitrogen atoms in the acridine ring and the exocyclic amino group. 9-Aminoacridine can serve as an indicator of transmembrane pH differences in liposomes, with its fluorescence being quenched in response to a pH gradient (acidic inside). nih.govnih.gov This quenching is attributed to the formation of 9-aminoacridine dimers and subsequent excimer formation at the membrane. nih.gov The dye's response is most effective for pH differences up to approximately three units and ceases when the external pH exceeds its pKa of 10. nih.gov

Tautomerization, the migration of a proton between two or more sites within a molecule, is another critical factor influencing the photophysical behavior of 9-aminoacridines. nih.govresearchgate.net These compounds can exist in equilibrium between amino and imino tautomeric forms. nih.gov The relative stability of these tautomers in the ground and excited states can dictate whether a compound fluoresces. nih.gov For some derivatives, the imino form is favored in the ground state, while the amino form is the emitting species in the excited state. nih.gov This tautomeric switching can be influenced by solvent polarity and specific interactions, making these compounds potential spectral probes for environmental properties. nih.gov

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy provides valuable information about the excited-state dynamics of fluorescent molecules, including their fluorescence lifetime and rotational correlation times. The fluorescence lifetime of 9-aminoacridine in ethanol solution is a single exponential decay with a lifetime of 16.5 ns. sigmaaldrich.com However, when adsorbed onto α-Zirconium phosphate particles, the decay becomes biphasic with lifetimes of 1.6 ns and 9.8 ns, indicating different modes of association and H-bonding that influence the non-radiative decay pathways. sigmaaldrich.com

For this compound, a fluorescence lifetime of 17.0 ns has been measured in phosphate-buffered saline (PBS) with an excitation wavelength of 405 nm. rsc.org Studies on other 9-aminoacridine derivatives have revealed complex fluorescence decays with multiple lifetime components, which have been attributed to processes like excited-state intramolecular charge transfer (ICT). nih.gov For example, one derivative exhibited two short-lived components (80-450 ps and 0.7-3.2 ns) related to the formation and decay of an ICT state, in addition to a longer component (~9.0 ns) from the normal acridine singlet excited state. nih.gov Time-resolved fluorescence anisotropy measurements can also be used to study the rotational diffusion of these molecules, providing insights into their local environment and binding to larger structures. researchgate.netmdpi.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a microscopic view of the electronic landscape of "9-Aminoacridine-2-propanoic acid," which is fundamental to understanding its reactivity and non-covalent interactions.

"this compound" can exist in different tautomeric forms, primarily the amino and imino forms, which can influence its binding to biological targets. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the thermochemistry of these tautomeric equilibria. nih.govnih.gov Such calculations can predict the relative stabilities of the tautomers by determining their Gibbs free energies. nih.gov For related systems like 2-aminopyrrole, DFT calculations have shown that the amino tautomer is generally more stable than the imino forms. nih.govnih.gov However, the imino tautomers, even if less stable, can exhibit significantly different basicity, which might be crucial for specific interactions. nih.govnih.gov While specific energetic data for "this compound" is not abundant in the literature, the principles derived from studies on 9-aminoacridine (B1665356) and other heterocyclic amines suggest that the amino form is the predominant species under physiological conditions. The equilibrium can, however, be shifted by the microenvironment of a binding site.

| Tautomer | Description | Predicted Relative Stability |

| Amino form | The amino group at position 9 is in the -NH2 form. | Generally more stable |

| Imino form | A proton has shifted from the amino group to a nitrogen atom in the acridine (B1665455) ring system, resulting in a =NH group. | Generally less stable |

The electrostatic potential surface of a molecule is a key determinant of its interaction with other molecules, as it governs electrostatic interactions such as hydrogen bonding and salt bridges. The distribution of electron density and the resulting electrostatic potential of "this compound" can be calculated using quantum mechanical methods. nih.gov These calculations reveal the electron-rich and electron-poor regions of the molecule, which are crucial for its binding to the active sites of enzymes or the grooves of DNA. The propanoic acid side chain introduces a negatively charged region, while the protonated aminoacridine core is positively charged, leading to a zwitterionic character that can influence its interactions and solubility. The analysis of charge distribution, often performed using methods like Mulliken population analysis or by fitting charges to the electrostatic potential (e.g., RESP or ChelpG charges), provides the partial atomic charges used in classical molecular dynamics simulations. osti.gov This ensures that the electrostatic interactions in these simulations are realistically modeled. youtube.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions of "this compound" with its biological targets at an atomic level of detail.

Molecular docking studies are widely used to predict the preferred binding orientation of "this compound" when it interacts with DNA. These studies have consistently shown that the planar acridine ring intercalates between the base pairs of the DNA double helix. nih.gov The propanoic acid side chain can then position itself in either the major or minor groove of the DNA, where it can form specific hydrogen bonds and electrostatic interactions with the DNA backbone or the edges of the base pairs.

MD simulations provide a more dynamic picture of the binding process, allowing for the assessment of the stability of the docked poses and revealing conformational changes in both the ligand and the DNA upon binding. dtu.dk For instance, studies on related 9-aminoacridine derivatives have shown that intercalation can lead to a significant unwinding of the DNA helix at the binding site. nih.govsci-hub.se The binding affinity is also enhanced in DNA sequences containing bulges, which are hotspots for frameshift mutations. nih.gov

| DNA Binding Mode | Key Interactions | Consequence |

| Intercalation | The planar 9-aminoacridine ring inserts between DNA base pairs. | Unwinding of the DNA helix. nih.govsci-hub.se |

| Groove Binding | The propanoic acid side chain resides in the major or minor groove. | Formation of hydrogen bonds and electrostatic interactions. |

"this compound" and its analogs are known to interact with several key proteins, and molecular simulations have been instrumental in understanding these interactions.

Topoisomerases: Molecular docking studies have been performed to investigate the binding of 9-aminoacridine derivatives to human topoisomerase IIβ. researchgate.netnih.gov These studies help in understanding how these compounds inhibit the enzyme, which is a crucial mechanism for their anticancer activity. The simulations can identify key amino acid residues in the enzyme's active site that are involved in the binding. nih.gov

FoxP3: A number of 9-aminoacridine derivatives have been identified as inhibitors of the transcription factor FoxP3, which is crucial for the function of regulatory T cells. nih.gov Molecular docking and surface plasmon resonance have suggested that these compounds can bind directly to the FoxP3 protein, interfering with its ability to bind to DNA. nih.gov This leads to the downregulation of FoxP3-dependent genes. nih.gov

Plasmepsins: Molecular docking studies of 9-aminoacridine derivatives with plasmepsin I and II, enzymes essential for the malaria parasite Plasmodium falciparum, have been conducted to explore their potential as antimalarial agents. researchgate.netnih.gov These simulations have identified key binding interactions with catalytic aspartate residues (Asp32 and Asp215 in PMI, and Asp34 and Asp214 in PMII). researchgate.netnih.gov MD simulations have further been used to study the flap dynamics of plasmepsins, which is crucial for substrate binding and catalysis. nih.govnih.govrsc.org

| Protein Target | Key Interacting Residues (Predicted) | Outcome of Interaction |

| Topoisomerase IIβ | Met782 | Inhibition of enzyme activity. researchgate.netnih.gov |

| FoxP3 | Not specified | Inhibition of FoxP3-DNA binding. nih.gov |

| Plasmepsin I | Asp32, Val76, Thr218, Asp215 | Inhibition of enzymatic activity. researchgate.net |

| Plasmepsin II | Asp34, Asp214 | Inhibition of enzymatic activity. researchgate.netnih.gov |

Computational methods can also be used to estimate the binding affinity of "this compound" for its targets. While these calculations can be challenging, they provide valuable insights for lead optimization. For instance, peptide conjugates of 9-aminoacridine have been synthesized and their binding affinities to DNA studied, with the aim of tuning the strength of the interaction. nih.gov

MD simulations are particularly well-suited for studying the conformational changes that occur upon ligand binding. dtu.dk In the case of DNA, intercalation of the acridine ring is known to cause a significant unwinding of the helix. nih.govsci-hub.se For protein targets, such as plasmepsins, the binding of inhibitors can induce conformational changes in the flexible "flap" region that covers the active site. nih.govrsc.org Understanding these conformational changes is crucial for designing more potent and selective inhibitors.

Structure Activity Relationship Sar Studies in Biological Systems in Vitro

Influence of Acridine (B1665455) Ring Substitutions on Biological Function

The tricyclic acridine ring is a key pharmacophore whose activity can be finely tuned by the addition of various substituents. The nature, position, and size of these substituents can dramatically alter the molecule's electronic properties and spatial configuration, thereby affecting its biological function.

The electronic properties of substituents on the acridine ring play a critical role in the biological activity of these compounds, largely by influencing their ability to interact with biological targets.

Research indicates that the presence of electron-donating groups can enhance the biological efficacy of 9-aminoacridine (B1665356) derivatives. For instance, studies on anticancer activity have shown that compounds with an electron-donating group, such as a methoxy (B1213986) (-OCH₃) group, at the C2 position of the acridine ring exhibit increased potency. researchgate.netresearchgate.net Similarly, derivatives with electron-donating groups at the 7- or 8-positions of the acridine moiety have demonstrated greater activity, which may be attributed to a more effective interaction with DNA. rsc.org In one study, a compound featuring a methoxy group at the C2 position showed the greatest cytotoxic activity, which was linked to DNA topoisomerase I inhibition. researchgate.net

Conversely, the introduction of electron-withdrawing groups can have a different impact. These substituents can render the acridine molecule neutral at physiological pH, a characteristic that is generally not favorable for cytotoxicity or selective antitumor activity in weakly basic derivatives. nih.gov However, in some contexts, electron-withdrawing groups have been shown to promote interaction with DNA. For example, a Quantitative Structure-Activity Relationship (QSAR) analysis of 9-(pyridin-2'-yl)-aminoacridines revealed that electron-withdrawing groups on the attached pyridine (B92270) ring facilitated the interaction with double-stranded DNA. nih.gov The electronic effects of substituents are believed to influence the drug's binding site. researchgate.net

Table 1: Influence of Electronic Substituent Effects on Acridine Ring Activity

| Position | Substituent Type | Effect on Biological Activity | Proposed Mechanism |

|---|---|---|---|

| C2 | Electron-Donating (e.g., -OCH₃) | Increased Anticancer Activity researchgate.netresearchgate.net | Enhanced interaction with DNA; DNA topoisomerase I inhibition researchgate.net |

| C7, C8 | Electron-Donating | Increased Activity | More effective molecular interaction with DNA rsc.org |

| General | Electron-Withdrawing | Decreased Cytotoxicity | Renders acridine neutral at physiological pH, which is less favorable for activity nih.gov |

| Attached Pyridine Ring | Electron-Withdrawing | Promoted DNA Interaction | Facilitates binding to double-stranded DNA nih.gov |

The size and three-dimensional arrangement of substituents on the acridine ring introduce steric factors that significantly affect biological activity. There is a delicate balance, as bulky groups can either enhance or hinder the interaction with a biological target.

SAR analyses have revealed a limited tolerance for bulk at certain positions on the acridine scaffold. nih.gov For example, increasing the number of substituents can disturb the crucial lipophilic-hydrophilic balance of the drug, potentially diminishing its activity. nih.gov The size and length of substituents have been shown to greatly influence cytotoxicity. rsc.org In one series of compounds, a butyl group at the C2 position of the acridine moiety resulted in a more active molecule compared to those with smaller ethyl or methyl groups at the same position. rsc.org

An optimization study of acridine analogs as kinase inhibitors found that the SAR for haspin and DYRK2 inhibition was very similar, though structural differences allowed for the development of selective inhibitors for each. nih.gov This highlights how subtle changes in steric conformation can tune the selectivity of these compounds. The semi-planar structure of the acridine heterocycle is crucial for its ability to interact with various biomolecular targets, and this planarity can be affected by bulky substituents that may alter the molecule's conformational flexibility. rsc.org

Role of the Propanoic Acid Side Chain in Molecular Recognition and Efficacy

The length of the alkanoic acid side chain has a demonstrable effect on the biological activity of acridine derivatives. Studies comparing different side chains have provided clear evidence for this relationship. In an investigation of 4′-(9-acridinylamino)methanesulfonanilides, replacing the methanesulfonamide (B31651) group with a carboxylic acid functionality retained antitumor activity, but only for specific chain lengths. nih.gov The 1′-COOH and 1′-(CH₂)₂COOH analogues were active, whereas the 1′-CH₂COOH and 3′-CH₂COOH analogues were found to be inactive. nih.gov This suggests a specific spatial requirement for the carboxyl group relative to the acridine core.

In other series of acridine derivatives, increasing the length of an alkyl chain linker was found to cause a modest reduction in cytotoxic activity. researchgate.net Similarly, the inhibitory effect of certain 3,9-disubstituted acridines was reduced as the length of the linker chain between the acridine and a benzene (B151609) ring increased. nih.gov The enhancement of anti-cancer activity for some peptide conjugates is also dependent on the carbon chain length of the attached alkanoic acid. nih.gov

Table 2: Effect of Alkanoic Acid Side Chain Length on Antitumor Activity

| Compound Series | Side Chain Variation | Activity Status | Reference |

|---|---|---|---|

| 4′-(9-Acridinylamino)alkanesulfonanilide Analogs | 1′-COOH | Active | nih.gov |

| 4′-(9-Acridinylamino)alkanesulfonanilide Analogs | 1′-(CH₂)₂COOH | Active | nih.gov |

| 4′-(9-Acridinylamino)alkanesulfonanilide Analogs | 1′-CH₂COOH | Inactive | nih.gov |

| 4′-(9-Acridinylamino)alkanesulfonanilide Analogs | 3′-CH₂COOH | Inactive | nih.gov |

| General Acridine Derivatives | Increasing Alkyl Linker Length | Modest Reduction | researchgate.net |

| 3,9-Disubstituted Acridines | Increasing Linker Chain Length | Reduced Inhibition | nih.gov |

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. For acridine derivatives containing a stereocenter, such as in the propanoic acid side chain, the spatial orientation of the substituents can lead to different interactions with chiral biological macromolecules like enzymes and receptors.

Research on acridinylaminoacid esters has demonstrated the importance of stereochemistry. In one study, a notable inversion of the relative activity of enantiomers was observed when comparing in vivo and in vitro models, indicating that the different biological environments can favor different stereoisomers. researchgate.net While specific data on the enantiomers of 9-aminoacridine-2-propanoic acid is limited in the reviewed literature, the principle that stereoisomers of acridine derivatives can possess distinct activity profiles is well-established.

SAR for Specific Biological Mechanisms

The structural features of 9-aminoacridine derivatives are directly linked to their specific mechanisms of action, such as DNA intercalation, enzyme inhibition, and modulation of signaling pathways.

Many 9-aminoacridine derivatives function as DNA intercalators, a property attributed to their planar aromatic ring system which can stack between the base pairs of DNA. rsc.orgfrontiersin.org However, their biological activity is often more complex. Amsacrine (B1665488), a notable 9-aminoacridine derivative, was the first anticancer agent identified to act by poisoning topoisomerase II. nih.gov The substitution of the acridine moiety and the nature of the linker have a significant effect on the antitumor activity and the ability to inhibit topoisomerase I. rsc.orgnih.gov

More recent studies have revealed that 9-aminoacridine and its derivatives can modulate critical cellular signaling pathways. These compounds have been shown to target the PI3K/AKT/mTOR pathway, suppress NF-κB signaling, and activate the p53 tumor suppressor pathway. nih.gov The ability to simultaneously target these multiple, frequently deregulated pathways may account for their selective toxicity toward cancer cells. nih.gov Furthermore, 9-aminoacridine has been identified as a potent inhibitor of ribosome biogenesis, acting by inhibiting both the transcription and the processing of ribosomal RNA. nih.govnih.gov This effect is likely linked to the molecule's ability to bind to RNA. nih.gov

DNA Binding and Intercalation Efficacy

The primary mechanism of action for many 9-aminoacridine derivatives is their ability to bind to DNA, primarily through intercalation. This process involves the insertion of the planar acridine ring between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with cellular processes like replication and transcription.

The nature and position of substituents on the acridine ring play a crucial role in the efficacy of DNA binding. For instance, studies on 9-aminoacridine-4-carboxamide (B19687) derivatives have shown that the carboxamide side chain at the 4-position is critical for enhanced DNA binding affinity. It is thought to form a bifurcated hydrogen bond with the O2 oxygen of a cytosine base adjacent to the intercalation site, thereby stabilizing the drug-DNA complex.

While no direct studies on the DNA binding of this compound are available, the presence of a propanoic acid group at the C2 position would likely influence its interaction with DNA. The acidic nature of the carboxylic acid group could either enhance or hinder binding depending on the specific microenvironment and its protonation state. An ionized carboxylate group could potentially engage in electrostatic interactions with the phosphate (B84403) backbone of DNA or with specific DNA-binding proteins.

Research on other 2-substituted 9-aminoacridines could provide further insights. For example, the introduction of various substituents at different positions on the acridine ring has been shown to modulate DNA binding affinity. The electronic properties of these substituents are a key determinant; electron-withdrawing groups can enhance the interaction with DNA by stabilizing the cationic character of the acridine nucleus at physiological pH, which in turn strengthens the electrostatic attraction to the negatively charged DNA backbone.

The following table summarizes the DNA binding characteristics of some representative 9-aminoacridine derivatives, highlighting the influence of different substitution patterns.

| Compound/Derivative | Substitution Pattern | Key Findings on DNA Binding |

| 9-Aminoacridine | Unsubstituted | Parent compound, serves as a baseline for comparison. Intercalates into DNA. |

| 9-Aminoacridine-4-carboxamides | Carboxamide at C4 | Side chain enhances binding affinity through hydrogen bonding with DNA bases. |

| C5-substituted AAC analogues | Substituents at C5 | Enhanced DNA binding affinity and energetics compared to the parent compound. nih.gov |

| 9-(Pyridin-2'-yl)-aminoacridines | Pyridinylamino at C9 | Electron-withdrawing groups on the pyridine ring promote interaction with double-stranded DNA. |

Enzyme Inhibition Potency and Selectivity

The distortion of DNA by 9-aminoacridine intercalation can interfere with the function of enzymes that use DNA as a substrate, most notably topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Many 9-aminoacridine derivatives are potent inhibitors of topoisomerase II, acting as "poisons" that stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks.

The SAR for topoisomerase II inhibition by 9-aminoacridines is well-documented. The amino group at the 9-position is considered critical for activity. Modifications to this group and the acridine ring can affect both potency and selectivity. For instance, some 9-amino-3-phenylacridone derivatives have been identified as catalytic inhibitors of topoisomerase II, with some showing selectivity for the topoisomerase IIα isoform. scirp.org

While there is no specific data on the enzyme inhibitory activity of this compound, the presence of a propanoic acid group at the 2-position could influence its interaction with topoisomerase enzymes. The acidic side chain might interact with specific amino acid residues in the enzyme's binding pocket, potentially affecting both potency and selectivity.

Another class of enzymes inhibited by some 9-aminoacridine derivatives is the cholinesterases, particularly acetylcholinesterase (AChE). Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) is a well-known AChE inhibitor. SAR studies of tacrine analogs have revealed that substituents on the acridine ring can significantly impact inhibitory activity.

The table below presents data on the enzyme inhibitory activity of various 9-aminoacridine derivatives.

| Compound/Derivative | Enzyme Target | Key SAR Findings |

| Amsacrine | Topoisomerase II | A potent topoisomerase II poison, with the anilino side chain being crucial for activity. |

| 9-Amino-3-phenylacridone derivatives | Topoisomerase IIα/β | Some derivatives act as catalytic inhibitors, with selectivity influenced by ring substituents. scirp.org |

| Tacrine (9-amino-1,2,3,4-tetrahydroacridine) | Acetylcholinesterase (AChE) | A potent AChE inhibitor; substitutions on the acridine ring affect potency. |

| Acridinyl amino acid derivatives | Topoisomerase II | Some derivatives show inhibitory potential similar to amsacrine. rsc.org |

Cellular Anti-proliferative and Cytotoxic Activity

The ability of 9-aminoacridine derivatives to interfere with fundamental cellular processes like DNA replication and enzyme function translates into potent anti-proliferative and cytotoxic effects against cancer cells. Numerous studies have evaluated the in vitro cytotoxicity of a wide array of 9-aminoacridine analogs against various cancer cell lines.

The SAR for cytotoxicity is complex and often correlates with DNA binding affinity and topoisomerase inhibition. Substitutions on the acridine ring and at the 9-amino position can dramatically influence cytotoxic potency. For example, certain 9-acridinyl amino acid derivatives have shown IC50 values comparable to or lower than the chemotherapeutic agent amsacrine in cancer cell lines such as K562 and A549. rsc.org

The nature of the side chain at the 9-position is a critical determinant of cytotoxicity. Studies on 6-chloro-2-methoxy-(N(9)-substituted)acridin-9-amines have shown that the structure of the side chain significantly impacts antiprion activity and cytotoxicity.

The following table provides a summary of the cytotoxic activity of selected 9-aminoacridine derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cytotoxic Activity (IC50) | Key SAR Observations |

| Amsacrine | Various | Potent | The anilino side chain is essential for its high cytotoxicity. |

| 9-Acridinyl amino acid derivative 8 | A549 (Lung Cancer) | ≈ 6 µM rsc.org | Demonstrates high efficacy in a cell line where amsacrine is less active. rsc.org |

| 9-Acridinyl amino acid derivative 9 | A549 (Lung Cancer) | ≈ 6 µM rsc.org | Similar to derivative 8, highlighting the potential of amino acid conjugates. rsc.org |

| Acridine-based catalytic TOPOII inhibitors | NSCLC cell lines (H460, A549, H2009, H2030) | EC50 range: 8.15 to 42.09 μM nih.gov | These compounds inhibit cell proliferation and induce apoptosis. nih.gov |

Immunomodulatory Effects and FoxP3 Regulation

Recent research has unveiled a novel mechanism of action for some 9-aminoacridine derivatives: the modulation of the immune system. Specifically, a subset of these compounds has been found to selectively downregulate the function of regulatory T cells (Tregs) by targeting the transcription factor FoxP3. Tregs play a critical role in maintaining immune homeostasis, but in the context of cancer, they can suppress anti-tumor immunity.

By inhibiting FoxP3, these 9-aminoacridine derivatives can abrogate the suppressive function of Tregs, thereby enhancing anti-tumor immune responses. This discovery has opened up a new avenue for the development of 9-aminoacridines as potential cancer immunotherapies. The mechanism appears to involve interference with the DNA-binding activity of FoxP3.

While the specific effects of this compound on FoxP3 and Treg function have not been investigated, this area of research highlights the diverse biological activities of the 9-aminoacridine scaffold. The structural features that govern this immunomodulatory activity are still under investigation, but it is plausible that substituents on the acridine ring, such as a propanoic acid group at the 2-position, could influence this activity.

The table below summarizes the key findings related to the immunomodulatory effects of 9-aminoacridine derivatives.

| Compound Class | Target | Biological Effect | Implication |

| Subset of 9-amino-acridines | FoxP3 | Downregulation of FoxP3, abrogation of Treg suppressive function. | Potential for cancer immunotherapy by enhancing anti-tumor immune responses. |

Advanced Research Applications and Future Directions

Development of 9-Aminoacridine-2-propanoic Acid as a Fluorescent Probe

The intrinsic fluorescence of the acridine (B1665455) moiety is a key feature that researchers have harnessed for various bioanalytical and imaging applications. The propanoic acid side chain provides a convenient handle for further chemical modifications, allowing for the fine-tuning of its properties and conjugation to other molecules.

Application in Cellular and Molecular Imaging

9-Aminoacridine (B1665356) derivatives have a historical application as fluorescent probes. The parent compound, 9-aminoacridine, has been utilized to study the electrical diffuse layer associated with plant mitochondrial membranes. nih.gov Its fluorescence is quenched in low-cation environments and can be released by the addition of salts, making it a useful indicator of cation behavior at membrane surfaces. nih.gov This principle of fluorescence modulation in response to the local environment is fundamental to its application in cellular imaging.

In more advanced applications, the core structure of 9-aminoacridine is being adapted to create probes for specific cellular components and processes. For instance, derivatives are being developed to target and visualize nucleic acids. nih.gov Confocal laser scanning microscopy and scanning electron microscopy have been used to show that 9-aminoacridine can target bacterial DNA. nih.gov This ability to interact with and report on the status of macromolecules within the cell is a critical aspect of its use in molecular imaging. Furthermore, the development of dual-labeled agents, which combine a fluorescent reporter with a radionuclide for PET imaging, highlights the trend towards multimodal imaging approaches. nih.gov

Sensing of Intracellular pH and Temperature

The fluorescence of acridine compounds can be sensitive to the local microenvironment, including changes in pH and temperature. While direct studies on this compound for temperature sensing are not prevalent, the parent compound, 9-aminoacridine, has implications for determining pH gradients across membranes. nih.gov Its accumulation in mitochondria is influenced by the proton motive force, a key component of which is the pH gradient. nih.gov This suggests that derivatives like this compound could be engineered as ratiometric probes for intracellular pH, where changes in the fluorescence emission spectrum or lifetime correspond to pH fluctuations.

Conjugation for Glycan Derivatization in Bioanalysis

The propanoic acid group of this compound provides a reactive site for conjugation to other biomolecules, including glycans. This process, known as derivatization or tagging, is crucial for the analysis of carbohydrates, which are often not directly detectable by common analytical techniques like mass spectrometry or HPLC with fluorescence detection. By attaching a fluorescent tag like an aminoacridine derivative, glycans can be readily visualized and quantified, facilitating research in glycobiology and biomarker discovery.

Strategies for Targeted Delivery and Enhanced Specificity

A major challenge in the application of bioactive compounds is ensuring they reach their intended target within the complex cellular environment. Researchers are exploring various strategies to enhance the targeted delivery and specificity of this compound and its derivatives.

Conjugation with Biomolecules for Targeted Cellular Uptake

To direct 9-aminoacridine derivatives to specific cell types, such as cancer cells, they can be conjugated to targeting biomolecules like peptides. google.com For example, a peptide that specifically binds to receptors overexpressed on cancer cells can be attached to the 9-aminoacridine molecule. google.com This approach aims to increase the local concentration of the compound at the desired site, enhancing its efficacy while minimizing off-target effects. The choice of amino acid or peptide used for conjugation can also be tailored to improve solubility and delivery of the drug molecule. google.com

Integration with Nanomaterials for Controlled Release

The integration of this compound with nanomaterials represents a promising strategy to enhance its therapeutic efficacy through controlled and targeted delivery. While specific studies on the nano-formulation of this compound are still emerging, the broader class of 9-aminoacridine derivatives has been explored for nanoparticle-based delivery systems. These systems aim to improve solubility, prolong circulation time, and achieve site-specific drug release, thereby minimizing off-target effects. The amino acid component of this compound could offer functional groups for conjugation to various nanoparticles, such as liposomes, polymeric nanoparticles, or gold nanoparticles.

| Nanomaterial Type | Potential Advantages for this compound Delivery |

| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs. |

| Polymeric Nanoparticles | Controlled release kinetics, surface functionalization for targeting. |

| Gold Nanoparticles | Unique optical properties for imaging and therapy, ease of surface modification. |

Future research is expected to focus on developing and characterizing such nano-formulations to evaluate their pharmacokinetic profiles and therapeutic outcomes in preclinical models.

Exploration of Novel Biological Targets and Therapeutic Modalities

Research into 9-aminoacridine derivatives has revealed a range of biological targets beyond simple DNA intercalation. These findings suggest that this compound could be investigated for a variety of therapeutic applications.

Derivatives of 9-aminoacridine have been shown to target several key signaling pathways implicated in cancer and other diseases. These include the PI3K/AKT/mTOR and NF-κB pathways, as well as the p53 tumor suppressor pathway. frontiersin.org By modulating these pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells. frontiersin.org Furthermore, some 9-aminoacridine derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in tumor cells. nih.gov

A particularly interesting area of research is the potential of 9-aminoacridine compounds in modulating the immune system. Certain derivatives have been found to selectively downregulate the function of regulatory T cells (Tregs) by targeting the transcription factor FoxP3. nih.gov This activity could be harnessed to enhance anti-tumor immunity. The amino acid moiety in this compound may influence its interaction with these biological targets, potentially leading to improved selectivity and efficacy.

| Potential Biological Target | Therapeutic Implication |

| PI3K/AKT/mTOR Pathway | Anticancer therapy |

| NF-κB Pathway | Anti-inflammatory and anticancer therapy |

| p53 Pathway | Anticancer therapy |

| Topoisomerase II | Anticancer therapy |

| FoxP3 | Cancer immunotherapy |

| Prion Protein (PrPSc) | Treatment of prion diseases researchgate.net |

Integration with High-Throughput Screening and Artificial Intelligence in Compound Discovery

The discovery and optimization of novel therapeutic agents can be significantly accelerated through the use of high-throughput screening (HTS) and artificial intelligence (AI).

HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological activity. amerigoscientific.com For a compound like this compound, HTS assays can be developed to assess its activity against various targets, such as specific enzymes or cell lines. nih.gov This enables the efficient evaluation of its therapeutic potential across a wide range of diseases. Parallel synthesis strategies have been employed to create libraries of 9-aminoacridine derivatives for screening purposes. nih.gov

Artificial intelligence is revolutionizing drug discovery by enabling the in silico design and screening of new molecules. researchgate.net AI algorithms can analyze vast datasets to predict the biological activity and pharmacokinetic properties of compounds, thereby guiding the synthesis of more potent and selective derivatives of this compound. This approach can significantly reduce the time and cost associated with traditional drug development pipelines.

Investigation of Synergistic Effects in Combination Research Strategies

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. nih.gov Investigating the synergistic effects of this compound in combination with other therapeutic agents could lead to more effective treatment strategies. researchgate.net

The rationale behind combination therapy is to target multiple pathways simultaneously, which can enhance efficacy and overcome drug resistance. nih.gov Given the diverse biological activities of 9-aminoacridine derivatives, there is a strong basis for exploring their use in combination with other anticancer drugs, immunotherapies, or targeted agents. Computational methods are being developed to predict synergistic drug combinations, which could be applied to identify promising partners for this compound. researchgate.netnih.gov

| Combination Strategy | Potential Benefit |

| With Chemotherapy | Enhanced cytotoxicity to cancer cells |

| With Targeted Therapy | Overcoming resistance mechanisms |

| With Immunotherapy | Boosting anti-tumor immune responses |

Future Research Avenues and Translational Potential in Chemical Biology

The field of chemical biology utilizes chemical tools to study and manipulate biological systems. This compound, as a hybrid molecule, is an ideal candidate for the development of chemical probes to investigate cellular processes. For instance, its fluorescent properties could be exploited for imaging applications. nih.gov

Future research will likely focus on several key areas to unlock the full translational potential of this compound and its derivatives. These include:

Synthesis of diverse libraries: Creating a wider range of derivatives by modifying both the acridine core and the amino acid side chain to explore structure-activity relationships. nih.gov

Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

Preclinical evaluation: Testing the efficacy and safety of lead compounds in relevant animal models of disease.

Biomarker development: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these agents.

The journey from a promising chemical compound to a clinically approved drug is long and challenging. However, the unique properties of this compound, coupled with advancements in drug discovery technologies, provide a solid foundation for its continued investigation and potential translation into novel therapeutics.

Q & A

Q. How can researchers improve the bioavailability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.